molecular formula C14H18N4O2 B2818109 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione CAS No. 1006327-67-8

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

Cat. No.: B2818109
CAS No.: 1006327-67-8
M. Wt: 274.324
InChI Key: HMHCSIOCPKWVKS-UHFFFAOYSA-N
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Description

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two pyrazole rings attached to a central propane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under controlled conditions. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as luminescent materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic processes or exhibit unique electronic and optical properties. The pyrazole rings in the compound can also interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1H-pyrazol-4-yl)-2-methylpropane-1,3-dione: Similar structure but without the methyl groups on the pyrazole rings.

    1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: Similar structure but without the methyl group on the central propane moiety.

Uniqueness

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is unique due to the presence of both methyl groups on the pyrazole rings and the central propane moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(1,3-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8(13(19)11-6-17(4)15-9(11)2)14(20)12-7-18(5)16-10(12)3/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHCSIOCPKWVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(C)C(=O)C2=CN(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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